4-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
4-Benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a small-molecule compound featuring a benzamide core substituted with a benzenesulfonamido group at the 4-position and a 1,3-thiazol-2-yl moiety at the N-terminus. The thiazole ring is further functionalized with a 4-nitrothiophen-2-yl substituent. This structure integrates sulfonamide and nitroheterocyclic motifs, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S3/c25-19(22-20-21-17(12-31-20)18-10-15(11-30-18)24(26)27)13-6-8-14(9-7-13)23-32(28,29)16-4-2-1-3-5-16/h1-12,23H,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXJUFSJXOSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide belongs to a class of hybrid antimicrobials that combine the pharmacophores of sulfonamides and thiazoles. This article reviews its biological activity, particularly its antibacterial and anticancer properties, based on recent research findings.
Antibacterial Activity
Recent studies have demonstrated the antibacterial effectiveness of compounds related to the target molecule. The hybrid nature of these compounds allows them to inhibit bacterial growth through multiple mechanisms.
- Inhibition of Dihydropteroate Synthase (DHPS) : Sulfonamides are known to act as competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria. This inhibition prevents bacterial cell division, leading to a bacteriostatic effect .
- Synergistic Effects with Cell-Penetrating Peptides : The incorporation of cell-penetrating peptides (CPPs) like octaarginine enhances the antibacterial activity by facilitating cellular uptake and increasing the effective concentration of the drug inside bacterial cells .
Efficacy Against Bacteria
A study presented data on the zone of inhibition (ZOI) against various bacterial strains:
| Compound | Concentration (mM) | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | S. epidermidis (mm) |
|---|---|---|---|---|---|
| 5a | 8 | 8 | 9 | 6 | 10.5 |
| 4 | 7.5 | 8 | — | 7 | — |
| 2 | 7.5 | 6 | — | — | — |
| 1 | 7 | — | — | — | — |
The results indicate that certain derivatives exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria, although some compounds showed resistance against E. coli due to sulfonamide-resistant DHPS .
Anticancer Activity
The anticancer potential of related sulfonamide derivatives has also been investigated, with promising results observed in various cancer cell lines.
Case Studies
- In Vitro Studies : Compounds bearing the nitrothiophene moiety have shown potent anticancer activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Quantitative Structure-Activity Relationship (QSAR) : Researchers performed QSAR analyses to correlate structural features with biological activity, leading to predictive models that can guide future drug design efforts .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Substitution Reactions : The sulfonamide nitrogen can participate in nucleophilic substitutions, making it useful for synthesizing more complex compounds.
- Oxidation and Reduction : The nitro group can be oxidized to nitroso derivatives or reduced to amino derivatives, expanding its utility in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Substitution | Nucleophilic substitution reactions involving sulfonamide nitrogen. |
| Oxidation | Conversion of nitro group to nitroso derivatives. |
| Reduction | Reduction of nitro group to amino derivatives using reducing agents like Pd/C. |
Biology
The compound has shown promise as an antimicrobial agent due to the presence of the nitro group, which can generate reactive intermediates capable of damaging bacterial DNA. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Medicine
Research into the therapeutic properties of this compound has revealed potential applications in:
- Anti-inflammatory Treatments : The sulfonamide moiety may inhibit enzymes involved in inflammatory processes.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Properties
In vitro studies published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its potential as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Thiazole Substituents: The 4-nitrothiophen-2-yl group in the target compound is distinct from phenyl, pyridinyl, or piperazinyl substituents in analogs.
- Sulfonamide Modifications : The benzenesulfonamido group contrasts with diethylsulfamoyl () or azepanylsulfonyl () variants, which may alter solubility and target affinity.
Physicochemical Properties
Comparative physicochemical data (Table 2) highlight the impact of substituents on drug-likeness:
Notes:
- The target compound’s nitro group increases molecular weight and polarity compared to naphthyl or phenoxyphenyl analogs. Its predicted logP (~5.6) aligns with moderate lipophilicity, suggesting reasonable membrane permeability.
- High hydrogen-bond acceptors (8) may limit blood-brain barrier penetration but improve aqueous solubility relative to simpler analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclocondensation of 4-nitrothiophene-2-carbaldehyde with thiourea derivatives under basic conditions (e.g., KOH/EtOH) to form the 4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine intermediate .
Amidation : Coupling the thiazole amine with 4-benzenesulfonamidobenzoyl chloride using EDCI/HOBt in DMF to yield the final product .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (50–80°C) to enhance yield (typically 60–75%) and purity .
Q. How can the compound’s structure be validated using advanced spectroscopic and crystallographic techniques?
- Techniques :
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. For example, the nitro group on thiophene shows characteristic downfield shifts in -NMR (~8.5 ppm) .
- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. SHELX’s robust algorithms resolve disordered nitro or sulfonamido groups, with R-factors < 5% achievable for high-quality crystals .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Assays :
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or phosphatases, comparing inhibition to reference drugs like gefitinib .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .
Advanced Research Questions
Q. How does the nitrothiophene-thiazole core influence the compound’s electronic properties and target binding?
- Mechanistic insight :
- Electron-withdrawing nitro group : Enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine in kinase active sites). DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV, correlating with observed kinase inhibition .
- Thiazole ring : Participates in π-π stacking with aromatic residues (e.g., Phe in Bcl-xL), confirmed via molecular docking (AutoDock Vina) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Troubleshooting :
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated MCF-7 vs. non-standardized variants) and incubation times (48–72 hr) .
- Structural analogs : Compare with derivatives lacking the nitro group (e.g., 4-phenylthiophene analogs show 10-fold lower activity), highlighting the nitro’s critical role .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without compromising activity?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamido) to enhance intestinal absorption. In silico ADMET predictions (SwissADME) guide substituent selection .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI < 0.2) to improve aqueous solubility and sustained release .
Q. How can crystallographic data from SHELX refine mechanistic understanding of target binding?
- Case study :
- Protein-ligand complexes : Co-crystallize the compound with Bcl-xL (PDB ID: 1G5J). SHELXL refinement reveals hydrogen bonds between the sulfonamido group and Arg139 (2.9 Å), explaining nanomolar affinity .
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common with flexible nitro groups .
Methodological Notes
- Data Tables :
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 467.47 g/mol | |
| LogP (Predicted) | 3.2 (SwissADME) | |
| IC (HeLa cells) | 1.8 ± 0.3 µM | |
| Crystallographic R-factor | 4.1% (SHELXL-refined) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
